molecular formula C10H19N3O2 B7924560 N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide

Cat. No.: B7924560
M. Wt: 213.28 g/mol
InChI Key: CBGGUHZKLZVKKG-VIFPVBQESA-N
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Description

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a pyrrolidine-based compound characterized by a 5-membered saturated ring with a stereospecific (S)-configuration at the pyrrolidin-3-yl position. This compound has been explored in pharmaceutical and fine chemical research, though its commercial availability is currently listed as discontinued .

Properties

IUPAC Name

N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-3-13(8(2)14)9-4-5-12(7-9)10(15)6-11/h9H,3-7,11H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGGUHZKLZVKKG-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCN(C1)C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino acid derivative.

    Introduction of the Amino-Acetyl Group: The amino-acetyl group can be introduced via an acylation reaction using an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like triethylamine.

    Attachment of the Ethyl-Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme activity.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving neurological and metabolic disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The compound’s structural analogs differ in ring systems, substituents, stereochemistry, and functional groups. Below is a comparative analysis based on evidence from diverse sources:

Table 1: Structural and Functional Comparison
Compound Name Core Ring Substituents (N-position) Functional Groups Molecular Weight (g/mol) CAS Number Availability
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide Pyrrolidine Ethyl-acetamide 2-Amino-acetyl Not reported Not provided Discontinued
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide Piperidine Ethyl-acetamide 2-Amino-acetyl 227.30 1353999-86-6 Discontinued
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide Pyrrolidine Methyl-acetamide 2-Amino-ethyl Not reported 1354003-90-9 Discontinued
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-ethylacetamide Pyrrolidine Ethyl-acetamide 2-Aminopropanoyl Not reported 1354026-99-5 Available (3 suppliers)
N-[(s)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-n-methyl-acetamide Pyrrolidine Methyl-acetamide 2-Hydroxy-ethyl 186.26 1354008-70-0 Available

Analysis of Structural Modifications

Ring System Variations
  • Pyrrolidine vs. Piperidine: Replacing the 5-membered pyrrolidine ring (e.g., original compound ) with a 6-membered piperidine ring (e.g., ) increases molecular weight (227.30 vs. ~186–227 for pyrrolidine analogs) and alters ring conformation.
Substituent Effects
  • N-Substituents :
    • Ethyl vs. Methyl (e.g., vs. ): The ethyl group in the original compound may enhance lipophilicity compared to methyl, influencing membrane permeability.
    • Cyclopropyl (e.g., N-cyclopropyl-acetamide analogs ): Cyclopropyl’s bulkier structure could sterically hinder interactions but improve metabolic stability.
  • Functional Groups: 2-Amino-acetyl vs. 2-Hydroxy-ethyl ( vs. Stereochemistry (S vs. R configurations): The S-configuration in the original compound may optimize spatial alignment with chiral biological targets compared to R-isomers (e.g., ).

Biological Activity

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a synthetic compound that has garnered interest due to its unique structural characteristics and potential biological activities. This compound features a pyrrolidine ring, an amino-acetyl group, and an ethyl-acetamide moiety, which contribute to its interactions within biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-ethylacetamide, with the following chemical formula:

PropertyValue
Molecular FormulaC10H19N3O2
Molecular Weight201.27 g/mol
InChIInChI=1S/C10H19N3O2/c1-3-13(8(2)14)9-4-5-12(7-9)10(15)6-11/h9H,3-7,11H2,1-2H3/t9-/m0/s1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's unique structure facilitates binding to these targets, modulating their activity and influencing various biological pathways. This modulation may involve the inhibition or activation of enzymes that play critical roles in metabolic processes, thereby affecting cellular functions and signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound has shown potential against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMIC (μg/mL)
This compoundStaphylococcus aureus12.5
Escherichia coli25
Other Pyrrolidine Derivatives
Sodium pyrrolidideStaphylococcus aureus4.69
Escherichia coli8.33

These results indicate that this compound possesses moderate antibacterial activity, making it a candidate for further investigation in the development of antimicrobial agents.

Study on Antimicrobial Efficacy

In a recent study examining the efficacy of various pyrrolidine derivatives, this compound was evaluated alongside other compounds for its antibacterial properties. The study employed standard microbiological techniques to determine Minimum Inhibitory Concentrations (MICs) against both Gram-positive and Gram-negative bacteria.

The findings demonstrated that while the compound exhibited some antibacterial activity, it was less potent than traditional antibiotics such as ciprofloxacin. However, its unique mechanism of action may provide a basis for developing novel therapeutic agents targeting resistant bacterial strains.

Pharmacological Applications

The compound has also been investigated for its potential role in modulating biological pathways related to neurological disorders. Preliminary studies suggest that it may influence neurotransmitter systems, although comprehensive clinical trials are necessary to establish its therapeutic efficacy.

Table 2: Potential Pharmacological Applications

Application AreaDescription
Neurological DisordersModulation of neurotransmitter systems
Antimicrobial DevelopmentPotential lead compound for new antibiotics
Cancer ResearchInvestigated for anti-cancer properties in vitro

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